molecular formula C11H12BrN3O B2621204 4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide CAS No. 1444109-12-9

4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide

Cat. No. B2621204
CAS RN: 1444109-12-9
M. Wt: 282.141
InChI Key: MKUAIHKVYNPCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its potential as a selective antagonist for the transient receptor potential cation channel subfamily M member 8 (TRPM8). TRPM8 is a cold and menthol receptor that is expressed in various tissues, including the prostate, bladder, and sensory neurons. The activation of TRPM8 has been linked to various physiological processes, including thermoregulation, pain sensation, and cancer progression. Thus, the development of selective TRPM8 antagonists, such as BCTC, has the potential to provide insights into the physiological and pathological roles of TRPM8.

Mechanism of Action

4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide acts as a selective antagonist for TRPM8 by binding to the channel's pore region and blocking ion conduction. The binding of this compound to TRPM8 prevents the channel's activation by cold and menthol stimuli, thereby reducing the influx of calcium ions and the downstream signaling pathways that are activated by TRPM8.
Biochemical and Physiological Effects:
The inhibition of TRPM8 by this compound has been shown to have various biochemical and physiological effects. In addition to reducing prostate cancer cell proliferation and migration, this compound has been shown to reduce bladder hyperactivity and pain sensation in animal models. These findings suggest that TRPM8 may be a potential therapeutic target for various pathological conditions.

Advantages and Limitations for Lab Experiments

The use of 4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide in scientific research provides several advantages, including its high selectivity for TRPM8 and its ability to block the channel's activation by cold and menthol stimuli. However, the use of this compound in lab experiments also has limitations, including its potential off-target effects and the need for optimization of dosage and administration protocols.

Future Directions

The use of 4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide in scientific research has opened up several future directions for TRPM8 research. One potential direction is the development of more selective and potent TRPM8 antagonists that can be used in clinical settings. Another direction is the investigation of the physiological and pathological roles of TRPM8 in various tissues, including the respiratory and cardiovascular systems. Finally, the use of this compound in combination with other TRPM8 modulators may provide insights into the complex signaling pathways that are activated by TRPM8.

Synthesis Methods

The synthesis of 4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide involves a multi-step process that includes the reaction of 1-cyanocyclopentene with bromine to form 4-bromo-1-cyanocyclopentene. This intermediate is then reacted with 2-aminopyrrole to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for scientific research applications.

Scientific Research Applications

4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide has been extensively studied in scientific research for its potential as a selective TRPM8 antagonist. The use of this compound in TRPM8 research has provided insights into the physiological and pathological roles of TRPM8 in various tissues. For example, this compound has been used to investigate the role of TRPM8 in prostate cancer progression. Studies have shown that the inhibition of TRPM8 by this compound reduces prostate cancer cell proliferation and migration, suggesting that TRPM8 may be a potential therapeutic target for prostate cancer.

properties

IUPAC Name

4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-8-5-9(14-6-8)10(16)15-11(7-13)3-1-2-4-11/h5-6,14H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUAIHKVYNPCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=CC(=CN2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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